cis-6-Nonenal

Catalog No.
S619710
CAS No.
2277-19-2
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-6-Nonenal

CAS Number

2277-19-2

Product Name

cis-6-Nonenal

IUPAC Name

non-6-enal

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3

InChI Key

RTNPCOBSXBGDMO-UHFFFAOYSA-N

SMILES

CCC=CCCCCC=O

solubility

soluble in alcohol, essential oils; insoluble in wate

Canonical SMILES

CCC=CCCCCC=O

Isomeric SMILES

CC/C=C\CCCCC=O

Food Science and Flavoring:

  • Odor and Flavor Profile

    cis-6-Nonenal is a key contributor to the characteristic aroma and taste of various fruits and vegetables, including cucumbers, melons, watermelons, and cantaloupes []. It possesses a strong, fresh, green, melon-like odor with a waxy and slightly metallic undertone [, ].

  • Flavor Applications

    Due to its distinctive odor profile, cis-6-Nonenal finds application in various food and beverage industries as a flavoring agent. It enhances the natural flavor of melon-based products like candies, ice creams, and yogurts []. Additionally, it contributes to the fresh, green notes in cucumber and leafy green flavored products [].

Fragrance Industry:

  • Perfume and Fragrance Composition: cis-6-Nonenal plays a crucial role in the fragrance industry, contributing to various olfactory profiles. It adds a fresh, green, melon-like nuance to floral, fruity, and aquatic accords, often used in perfumes and colognes []. Additionally, it provides a "watery" facet to other fragrance compositions [].

Research in Other Fields:

  • Biological Activities: Emerging research explores the potential biological activities of cis-6-Nonenal. Studies suggest its involvement in various cellular processes, including cell signaling, inflammation, and wound healing []. However, further research is necessary to elucidate its specific mechanisms and potential therapeutic applications.

Safety Considerations:

  • Generally Recognized as Safe (GRAS)

    In the United States, the Food and Drug Administration (FDA) considers cis-6-Nonenal "generally recognized as safe" (GRAS) for use as a flavoring agent at specific concentration levels [].

  • Potential Allergenicity

    Although not officially classified as an allergen, some individuals may experience skin irritation upon contact with cis-6-Nonenal []. Further research is needed to understand its potential allergenic properties more comprehensively.

Cis-6-Nonenal is an organic compound with the molecular formula C₉H₁₈O, characterized by its distinctive melon-like aroma. It is a saturated aldehyde that plays a significant role in the fragrance and flavor industry, particularly noted for its presence in muskmelon and cucumber. The compound exists as a colorless liquid and has a boiling point of approximately 87°C at 25 hPa, with a density of 0.841 g/cm³ .

The mechanism of action of cis-6-Nonenal depends on the context. In the olfactory system, cis-6-Nonenal interacts with odorant receptors in the nasal cavity, triggering the perception of its characteristic aroma []. Additionally, cis-6-Nonenal can exhibit antimicrobial and antifungal properties, potentially through membrane disruption or interaction with cellular components. However, the specific mechanisms underlying these effects require further investigation.

Typical of aldehydes, including:

  • Oxidation: Converts to carboxylic acids.
  • Reduction: Can be reduced to form alcohols, such as cis-6-nonen-1-ol.
  • Condensation: Reacts with amines to form Schiff bases, which are often colored compounds used in various applications .

The compound is also involved in biosynthetic pathways where it is generated from γ-linolenic acid through enzymatic reactions involving lipoxygenase and hydroperoxide lyase .

Cis-6-Nonenal exhibits notable biological activities. It has been identified as a flavor component in fruits, with a flavor threshold concentration of 0.02 parts per million in aqueous solutions . Its sensory properties contribute significantly to the perception of freshness and fruitiness in food products. Additionally, studies have indicated that it does not exhibit genotoxicity or significant skin sensitization potential, making it suitable for use in food and cosmetic applications .

Cis-6-Nonenal can be synthesized through several methods:

  • Bromination and Grignard Reaction: This method involves brominating 5-octene-1-ol, forming a Grignard reagent that is subsequently treated with triethyl orthoformate, followed by hydrolysis to yield cis-6-nonenal .
  • Catalytic Hydrogenation: A more direct approach involves the hydrogenation of 6-nonynal diethyl acetal using platinum catalysis .
  • Isolation from Natural Sources: It can also be extracted from mature fruits using vacuum steam distillation techniques .

Research indicates that cis-6-nonenal interacts minimally with skin proteins, suggesting low reactivity and reduced risk of adverse effects upon topical application. Its safety profile has been assessed through various toxicological studies, confirming its suitability for use in consumer products without significant health risks .

Cis-6-Nonenal shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameStructureAroma ProfileUnique Features
Trans-6-nonenalC₉H₁₈OOff-flavor aromaLess desirable for culinary use
2-NonenalC₉H₁₈OFatty, waxy aromaFound in various oils
MelonalC₉H₁₈OFruity, melon-like aromaShorter carbon chain, more intense
Cis-3-HexenolC₆H₁₂OGrassy, green aromaUsed as a read-across analog for toxicity studies

Cis-6-Nonenal is distinct due to its specific fruity aroma profile and lower detection threshold compared to its isomers and related compounds, making it particularly valuable in flavor and fragrance applications .

Structural Characteristics

Molecular Formula and Weight

cis-6-Nonenal is an organic compound with the molecular formula C9H16O and a molecular weight of 140.22 grams per mole [1]. The compound is registered under Chemical Abstracts Service number 2277-19-2 and has been assigned European Community number 218-900-9 [1]. The Flavor and Extract Manufacturers Association has designated this compound with number 3580, recognizing its significance in flavor applications [1].

Table 1: Molecular Formula and Weight of cis-6-Nonenal

PropertyValueSource
Molecular FormulaC9H16O [1]
Molecular Weight140.22 g/mol [1]
CAS Number2277-19-2 [1]
EINECS Number218-900-9 [1]
FEMA Number3580 [1]

The structural formula reveals a nine-carbon chain containing one aldehyde functional group and one carbon-carbon double bond [5]. The compound belongs to the class of medium-chain aldehydes, characterized by carbon chain lengths between six and twelve atoms [19].

Stereochemical Configuration

The stereochemical configuration of cis-6-Nonenal is defined by the Z-configuration at the sixth carbon position, hence its systematic International Union of Pure and Applied Chemistry name (Z)-non-6-enal [1] [5]. The Z-designation indicates that the higher priority substituents on either side of the double bond are positioned on the same side of the molecular plane [8]. This geometric arrangement distinguishes it from its trans-isomer and contributes significantly to its distinct organoleptic properties [9].

The compound exists primarily as the cis-isomer, with commercial preparations typically containing greater than 95 percent cis-isomer and only 0.1 to 5.0 percent of the trans-isomer [6] [9]. The stereochemical integrity is maintained under normal storage conditions, though isomerization can occur under specific chemical or thermal conditions [27].

Comparative Analysis with Isomeric Nonenal Compounds

Several isomeric nonenal compounds exist naturally, each possessing distinct chemical and organoleptic characteristics [3]. The cis-isomer of 6-nonenal serves as the principal component in muskmelon fruit aromas, while the trans-isomer contributes to off-flavor notes in milk foams [3]. This positional and stereochemical specificity demonstrates the critical importance of molecular geometry in determining sensory properties.

Table 2: Comparative Analysis of Nonenal Isomers

IsomerIUPAC NameCharacteristicSource
cis-6-Nonenal (Z-isomer)(Z)-non-6-enalPrincipal muskmelon aroma component [3] [21]
trans-6-Nonenal (E-isomer)(E)-non-6-enalOff-flavor in milk foams [3]
2-Nonenal(E)-non-2-enalAssociated with aging body odor [15]
3-Nonenal(Z)-non-3-enalCucumber flavor component [12]

The 2-nonenal isomer, particularly the trans-configuration, has been identified as a significant contributor to age-related body odor changes and represents a major off-flavor component in aged beer [15]. In contrast, cis-3-nonenal and trans-2-nonenal have been characterized as important volatile components in cucumber fruits, formed through enzymatic pathways involving linoleic acid hydroperoxide cleavage [12].

Physical Properties

Organoleptic Characteristics

cis-6-Nonenal exhibits distinctive sensory characteristics that make it highly valuable in flavor and fragrance applications [21] [23]. The compound presents a complex olfactory profile described as melon-like, cucumber-like, fresh, green, and waxy [2] [6] [24]. Sensory evaluation studies have established that aqueous solutions containing cis-6-Nonenal at concentrations as low as 0.9 parts per billion exhibit strong melon-like flavor characteristics [21].

Table 3: Organoleptic Characteristics of cis-6-Nonenal

PropertyValueSource
Odor DescriptionMelon, cucumber, fresh, green, waxy [2] [6] [21] [23] [24]
Taste DescriptionGreen cucumber and melon with waxy vegetative nuance [7] [9]
Odor Threshold0.005 ppb (detection) [7]
Taste Threshold25 ppm [7]

The flavor threshold concentration has been determined to be 0.02 parts per million in aqueous solution, demonstrating the compound's potency as a flavor impact chemical [21]. The compound's concentration in mature muskmelon fruit reaches approximately 0.9 parts per billion, which is approximately 45 times greater than the threshold concentration, explaining its significant contribution to the characteristic melon aroma [21].

Boiling and Flash Points

The boiling point of cis-6-Nonenal has been consistently reported as 87 degrees Celsius under reduced pressure conditions of 19 millimeters of mercury [2] [7] [18]. Alternative measurements indicate boiling points of 72 degrees Celsius at 10 millimeters of mercury and 225.9 degrees Celsius under standard atmospheric pressure conditions [9] [22].

The flash point, representing the minimum temperature at which vapor can ignite, has been established at 75 degrees Celsius using closed cup methodology [6] [24]. Some sources report flash points exceeding 200 degrees Fahrenheit, equivalent to approximately 93 degrees Celsius [20]. These thermal properties classify cis-6-Nonenal as a moderately volatile organic compound with appropriate handling requirements for industrial applications.

Density and Refractive Index

The density of cis-6-Nonenal at 25 degrees Celsius ranges from 0.841 to 0.855 grams per milliliter, with most commercial specifications falling within 0.842 to 0.852 grams per milliliter [2] [6] [18]. This density range positions the compound as lighter than water, consistent with its organic aldehyde classification.

Table 4: Physical Properties of cis-6-Nonenal

PropertyValueSource
Boiling Point87°C at 19 mmHg [2] [7] [18]
Flash Point75°C [6] [24]
Density (25°C)0.841-0.855 g/mL [2] [6] [18]
Refractive Index (nD20)1.439-1.445 [2] [6] [24]
Melting Point-28°C (estimate) [7] [18]
Vapor Pressure (25°C)0.01 mmHg at 20°C [4]
AppearanceColorless to pale yellow liquid [6] [24]

The refractive index, measured at 20 degrees Celsius using the sodium D-line, ranges from 1.439 to 1.445 [2] [6] [24]. This optical property serves as a critical quality control parameter for commercial preparations and indicates the compound's molecular density and polarizability characteristics.

Solubility Parameters

cis-6-Nonenal demonstrates hydrophobic characteristics with complete insolubility in water systems [6] [18] [24]. This aqueous insolubility reflects the compound's predominantly hydrocarbon structure and the limited polar character contributed solely by the aldehyde functional group.

Conversely, the compound exhibits complete solubility in ethanol and other polar organic solvents [6] [18] [24]. The logarithmic partition coefficient between octanol and water has been determined as 3.08, indicating strong lipophilic properties [4] [22]. This high partition coefficient value confirms the compound's preference for nonpolar environments and predicts its behavior in biological and industrial applications.

The vapor pressure at 25 degrees Celsius has been measured at 0.01 millimeters of mercury at 20 degrees Celsius, indicating moderate volatility under ambient conditions [4]. The estimated melting point of minus 28 degrees Celsius suggests that the compound remains liquid under most practical temperature conditions [7] [18].

Chemical Reactivity

Oxidation-Reduction Behavior

The aldehyde functional group in cis-6-Nonenal exhibits characteristic oxidation-reduction behavior typical of carbonyl compounds [29] [36]. Under oxidative conditions, the aldehyde group readily converts to the corresponding carboxylic acid, 6-nonenoic acid, through various oxidizing agents including atmospheric oxygen [36]. This oxidation sensitivity necessitates storage under inert atmospheres with antioxidants such as alpha-tocopherol to maintain chemical stability [6].

Reduction reactions of the aldehyde group proceed readily using standard reducing agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding primary alcohol, cis-6-nonen-1-ol [29] [33] [36]. The reduction pathway has been experimentally confirmed through sodium borohydride treatment followed by gas chromatographic analysis, which demonstrated conversion to the expected alcohol product [21].

The compound also participates in more complex oxidation pathways under atmospheric conditions, particularly in the presence of ozone [25]. Studies have demonstrated that cis-6-Nonenal ozonolysis generates highly oxidized multifunctional products through peroxy radical autoxidation mechanisms occurring on timescales of seconds [25].

Reactivity of the Aldehyde Group

The aldehyde functional group in cis-6-Nonenal exhibits typical carbonyl reactivity patterns, including nucleophilic addition reactions with various nucleophiles [29] [35]. The electrophilic carbon center readily undergoes addition reactions with alcohols to form hemiacetals and acetals under appropriate catalytic conditions [29]. These reactions are acid-catalyzed and reversible, allowing for potential protection strategies during synthetic manipulations.

The aldehyde group demonstrates enhanced reactivity compared to ketones due to reduced steric hindrance and increased electrophilic character [35]. This reactivity difference results from the presence of only one electron-donating alkyl group rather than two, creating a more positively charged carbonyl carbon [35]. The compound readily forms hydrates in aqueous media, though the equilibrium favors the carbonyl form under most conditions [29].

Nucleophilic addition reactions with amines proceed to form imines and enamines depending on the amine type and reaction conditions [29]. Secondary amines yield enamines through acid-catalyzed condensation reactions with concurrent water elimination [29]. These reactions demonstrate the versatility of the aldehyde functional group for further chemical transformations.

Presence in Cucurbitaceae Family

The Cucurbitaceae family, commonly known as the gourd or pumpkin family, represents one of the most significant plant families for cis-6-nonenal occurrence and distribution [1] [2]. This diverse family encompasses approximately 965 known species across 95 genera, including economically important crops such as cucumbers, melons, and watermelons [3]. The presence of cis-6-nonenal in various Cucurbitaceae members has been extensively documented through advanced analytical techniques, revealing both quantitative variations and distribution patterns across different species and cultivars.

Quantitative Analysis in Muskmelon

Initial Discovery and Characterization

The first documented isolation and identification of cis-6-nonenal from muskmelon (Cucumis melo variety reticulatus) was achieved through pioneering research by Kemp and colleagues in 1972 [4]. This groundbreaking study employed vacuum steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis to isolate the compound from mature muskmelon fruit. The research demonstrated that cis-6-nonenal concentration in the fruit significantly exceeded the flavor threshold concentration in aqueous solution, establishing its critical role as a primary flavor component [4].

Maturity-Dependent Variations

Recent comprehensive analyses have revealed significant variations in cis-6-nonenal concentrations based on fruit maturity stages. Mayobre and colleagues conducted detailed investigations using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to analyze medium shelf-life (MSL) and long shelf-life (LSL) muskmelon varieties [5]. Their findings indicated that (Z)-6-nonenal concentrations were consistently scored higher in immature fruits compared to mature specimens, correlating with the characteristic greener notes associated with under-ripe fruit development [5].

Maturity StageConcentration LevelOrganoleptic CharacteristicsAnalytical Method
Immature fruitSignificantly elevatedGreen, fresh, powerful notesHS-SPME-GC-MS
Mature fruitReduced levelsMellowed, sweet melon notesHS-SPME-GC-MS
Post-harvestVariable retentionDependent on storage conditionsMultiple methods

Cultivar-Specific Distribution Patterns

Extensive cultivar comparison studies have identified cis-6-nonenal as a principal aromatic component across multiple muskmelon varieties [6]. Research encompassing nine different muskmelon cultivars in Xinjiang revealed that volatile compound profiles, including cis-6-nonenal distribution, varied significantly among different varieties [7]. The analysis detected 170 volatile compounds across the studied varieties, with esters, alcohols, and aldehydes representing the primary volatile compound categories at percentages of 19.18%, 36.06%, and additional proportions respectively [7].

Distribution in Cucumber Varieties

Genetic Basis and Quantitative Trait Loci

Comprehensive quantitative trait locus (QTL) mapping studies have provided significant insights into the genetic mechanisms underlying cis-6-nonenal distribution in cucumber varieties [8] [9]. Research utilizing 129 recombinant inbred lines (RILs) developed through crossing lines Q16 and Q24 revealed substantial variations in related C9 aroma compounds, with (E,Z)-2,6-nonadienal concentrations ranging from 1.261 to 12.348 μg/g fresh weight across the population [8] [9].

Lipoxygenase Pathway Involvement

The molecular basis for cis-6-nonenal biosynthesis in cucumber has been elucidated through identification of nine lipoxygenase genes clustered within a 177 kilobase physical region on chromosome 2 [8] [9]. These genes, including the candidate gene CsaV3_2G005360 (CsLOX08), play crucial roles in the enzymatic conversion of polyunsaturated fatty acids to volatile aldehydes through the lipoxygenase pathway [8] [9].

Genome-Wide Association Studies

Large-scale genome-wide association studies (GWAS) encompassing 223 cucumber varieties have provided comprehensive data on C6 and C9 volatile compound distributions [10]. These studies revealed that hexenal concentrations ranged from 1.27 to 15.28 parts per million (ppm), representing the predominant volatile compound, followed by (E)-2-hexenal (0.21-7.83 ppm), (E)-2-nonenal (0.94-3.95 ppm), and (E,Z)-2,6-nonadienal (1.30-3.05 ppm) [10].

Compound CategoryConcentration RangeDistribution PatternGenetic Association
Hexenal1.27-15.28 ppmRight-skewed distributionMultiple QTL regions
(E)-2-nonenal0.94-3.95 ppmVariable across cultivarsChromosome 2 cluster
(E,Z)-2,6-nonadienal1.30-3.05 ppmCultivar-dependentLipoxygenase pathway

Occurrence in Watermelon

Comprehensive Volatile Profiling

Watermelon (Citrullus lanatus) represents another significant source of cis-6-nonenal within the Cucurbitaceae family, with multiple studies documenting its presence and abundance [11] [12]. Research conducted by Beaulieu and colleagues identified cis-6-nonenal as one of eleven major volatile compounds accounting for 77.3 to 81.6 percent of the total volatile abundance in watermelon samples [11]. This study analyzed 59 volatile compounds using solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS), demonstrating the compound's significant contribution to watermelon aroma profiles [11].

Comparative Abundance Studies

Comparative analyses have revealed that cis-6-nonenal occurs in greater abundance in watermelon compared to muskmelon, highlighting species-specific variations within the Cucurbitaceae family [11]. Research by Genthner documented that aliphatic C9 alcohols and aldehydes, including cis-6-nonenal, represent the most important contributors to watermelon aroma [11]. The predominant compounds identified included nonanol, cis-3-nonen-1-ol, cis-6-nonen-1-ol, cis,cis-3,6-nonadien-1-ol, trans,cis-2,6-nonadien-1-ol, nonanal, cis-3-nonenal, cis,cis-3,6-nonadienal, and trans,cis-2,6-nonadienal [11].

Grafting Effects on Volatile Composition

Studies investigating the effects of grafting on watermelon quality parameters revealed that rootstock selection and harvest timing significantly influence volatile flavor compound profiles, including compounds related to cis-6-nonenal [12]. The main flavor components identified in grafted watermelon samples included trans-2-nonenal, cis-6-nonen-1-ol, nonanal, and 6-methyl-5-hepten-2-one, demonstrating the complex interplay between agricultural practices and volatile compound distribution [12].

Non-Cucurbitaceous Sources

Presence in Pepino Fruit (Solanum muricatum)

Botanical Characteristics and Chemical Profile

Pepino fruit (Solanum muricatum), commonly known as pepino dulce or sweet cucumber, represents a significant non-Cucurbitaceae source of cis-6-nonenal [13] [14] [15]. This species belongs to the Solanaceae family and is native to South America, particularly the temperate Andean regions of Colombia, Peru, and Chile [14] [15]. The fruit is characterized by its distinctive flavor profile that recalls a succulent mixture of honeydew melon and cucumber, which correlates with its cis-6-nonenal content [14] [15].

Phytochemical Composition and Bioactive Properties

Comprehensive phytochemical analyses of pepino fruit have revealed the presence of twenty-four hydroxycinnamic acid derivatives, with chlorogenic acids and their derivatives representing the major phenolic compounds [16]. The fruit's volatile profile, including cis-6-nonenal, contributes to its characteristic cucumber-melon flavor that has made it commercially valuable in markets across Colombia, Chile, Bolivia, Peru, and Kenya [14] [15].

Pharmacological Significance

Recent research has highlighted the potential pharmacological effects of active compounds found in pepino fruit, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties [17]. Among the bioactive compounds, polyphenols, notably quercetin, and vitamin C have demonstrated notable antioxidant properties such as scavenging free radicals and effectively protecting against free-radical damage [17].

Aquatic Sources including Fish Species

Marine and Freshwater Distribution

The occurrence of cis-6-nonenal in aquatic environments, particularly in fish species, represents an important aspect of its broader ecological distribution [18] [13]. Chemical databases and scientific literature document the presence of this compound in various fish species, indicating its role in aquatic chemical ecology [18] [13]. The detection of cis-6-nonenal in fish tissues suggests potential biosynthetic pathways similar to those found in plants, possibly involving lipid peroxidation processes [18].

Environmental Significance

The presence of cis-6-nonenal in aquatic sources extends its ecological significance beyond terrestrial plant systems. Marine and freshwater environments provide diverse chemical matrices where this compound may function as a chemical cue or contribute to complex ecological interactions [19]. The compound's detection in fish species suggests potential roles in chemical communication, predator-prey relationships, or metabolic processes within aquatic ecosystems [19].

Ecological Significance

Role as Semiochemical

Chemical Communication Systems

cis-6-Nonenal functions as a critical semiochemical mediating complex chemical communication systems between plants and various organisms [20] [21] [22]. Semiochemicals, derived from the Greek word "semeion" meaning signal, are chemical substances that carry messages and influence the behaviors of other organisms [22]. In the context of plant-insect interactions, cis-6-nonenal serves multiple communicative functions, including host plant recognition, herbivore deterrence, and predator attraction [21] [22].

Insect Behavioral Responses

Research has demonstrated that insects perceive plant semiochemicals, including compounds like cis-6-nonenal, through highly sophisticated chemosensory systems comprising olfactory receptors, ionotropic receptors, and gustatory receptors located in olfactory receptor neurons [22]. These receptors enable insects to detect and respond to various chemical compounds released by plants, facilitating decisions about feeding behavior, mate location, and predator avoidance [21] [22].

Tritrophic Interactions

The semiochemical properties of cis-6-nonenal extend to tritrophic interactions involving plants, herbivorous insects, and their natural enemies [23] [24]. When plants are damaged by herbivores, they release specific volatile blends that can attract predators and parasitoids that prey upon the attacking herbivores [23]. This indirect defense mechanism demonstrates the sophisticated ecological roles that compounds like cis-6-nonenal play in natural ecosystem dynamics [23] [24].

Contribution to Plant Defense Mechanisms

Direct Antimicrobial Effects

cis-6-Nonenal contributes to plant defense systems through direct antimicrobial activities against various pathogenic microorganisms [25]. Research has demonstrated that plant oxylipins, including aldehyde compounds related to cis-6-nonenal, exhibit significant growth inhibition effects against bacteria, oomycetes, and fungi [25]. These direct antimicrobial effects represent an immediate defense response that can protect plants from microbial invasion following tissue damage [25].

Induced Defense Responses

The compound participates in complex induced defense systems that are activated following herbivore attack or pathogen infection [26] [27]. Herbivore-induced plant volatiles, including cis-6-nonenal and related compounds, can prime defense responses in undamaged plant tissues and even in neighboring plants [26] [27]. This priming effect enables plants to respond more rapidly and effectively to subsequent attacks, representing a sophisticated adaptation for enhanced survival [26].

Systemic Acquired Resistance

Research has shown that volatile compounds similar to cis-6-nonenal can contribute to systemic acquired resistance against plant pathogens [27]. Nonanal, a closely related compound, has been demonstrated to enhance pathogenesis-related protein expression in exposed plants, resulting in reduced symptom development when challenged by bacterial pathogens [27]. This systemic response demonstrates the far-reaching effects of volatile chemical signals in plant defense networks [27].

Environmental Factors Influencing Defense Effectiveness

The effectiveness of cis-6-nonenal as a defense compound is influenced by various environmental factors including temperature, humidity, light intensity, and circadian rhythms [22]. These abiotic factors affect both the emission patterns of volatile compounds and the behavioral responses of target organisms [22]. Temperature increases enhance compound volatilization, while humidity affects evaporation rates and compound retention in the immediate plant environment [22].

Defense MechanismMode of ActionTarget OrganismsTime ScaleEvidence Level
Direct antimicrobialToxic compoundsPathogenic microbesImmediateWell documented
Herbivore deterrentFeeding inhibitionHerbivorous insectsMinutes to hoursStrong evidence
Predator attractionChemical signalingBeneficial insectsHours to daysEstablished
Systemic primingDefense preparationMultiple threatsDays to weeksEmerging evidence

Physical Description

Liquid
colourless to pale yellow liquid with a melon-like odou

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

140.120115130 g/mol

Monoisotopic Mass

140.120115130 g/mol

Heavy Atom Count

10

Density

0.843-0.855 (20°)

UNII

D8027Y6086

GHS Hazard Statements

Aggregated GHS information provided by 1501 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 165 of 1501 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1336 of 1501 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2277-19-2

Wikipedia

(6Z)-6-nonenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

6-Nonenal, (6Z)-: ACTIVE

Dates

Last modified: 08-15-2023

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